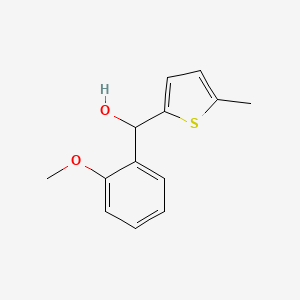

(2-Methoxyphenyl)(5-methylthiophen-2-yl)methanol

Description

(2-Methoxyphenyl)(5-methylthiophen-2-yl)methanol is a bifunctional aromatic compound featuring a 2-methoxyphenyl group linked to a 5-methylthiophen-2-yl moiety via a hydroxymethyl bridge. The molecular formula is C₁₃H₁₄O₂S, with a molecular weight of 234.31 g/mol (calculated). The hydroxymethyl group enhances solubility and enables further functionalization (e.g., esterification, glycosylation) .

Properties

IUPAC Name |

(2-methoxyphenyl)-(5-methylthiophen-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2S/c1-9-7-8-12(16-9)13(14)10-5-3-4-6-11(10)15-2/h3-8,13-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGTDSZXTRGOBRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(C2=CC=CC=C2OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyphenyl)(5-methylthiophen-2-yl)methanol typically involves the reaction of 2-methoxyphenyl and 5-methylthiophen-2-yl precursors under specific conditions. One common method involves the use of a Grignard reagent, where 2-methoxyphenylmagnesium bromide reacts with 5-methylthiophen-2-ylmethanol . The reaction is usually carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyphenyl)(5-methylthiophen-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: The major products include 2-methoxybenzaldehyde and 5-methylthiophene-2-carboxylic acid.

Reduction: The major products include 2-methoxyphenylmethanol and 5-methylthiophene.

Substitution: Products include brominated or nitrated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Research indicates that compounds similar to (2-Methoxyphenyl)(5-methylthiophen-2-yl)methanol exhibit significant pharmacological activities. For instance, derivatives of thiophenes have been studied for their potential as inhibitors of GABA uptake, which is crucial for developing treatments for neurological disorders . The presence of the methoxy and thiophene groups in this compound may enhance its bioactivity and selectivity.

Case Study: GABA Uptake Inhibition

A study highlighted the synthesis of functionalized amino acids that act as GABA uptake inhibitors. While not directly involving (2-Methoxyphenyl)(5-methylthiophen-2-yl)methanol, it provides insights into how modifications in similar structures can lead to enhanced pharmacological properties. Compounds with specific substitutions showed improved inhibitory activity towards GABA transporters, suggesting that structural modifications can significantly impact efficacy .

Materials Science

Conductive Polymers

The compound's structural characteristics make it a candidate for use in the development of conductive polymers. The incorporation of thiophene rings is known to enhance electrical conductivity when polymerized. This property is beneficial in creating materials for electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Research Findings on Conductive Properties

A study on the synthesis of conductive polymers from thiophene derivatives demonstrated that the electrical properties could be tuned by varying the substituents on the thiophene ring. Such findings suggest that (2-Methoxyphenyl)(5-methylthiophen-2-yl)methanol could serve as a valuable building block for synthesizing novel conductive materials .

Synthetic Intermediate

Role in Organic Synthesis

(2-Methoxyphenyl)(5-methylthiophen-2-yl)methanol can act as an intermediate in various organic synthesis pathways. Its ability to undergo reactions such as nucleophilic substitutions or coupling reactions makes it useful for creating more complex molecules.

Example Reactions and Yields

In synthetic applications, this compound has been utilized in reactions involving alkynyl Grignard reagents, leading to high yields of desired products. For example, reactions involving alkyl mesylates and thiophene derivatives have shown promising results in terms of yield and purity .

Summary Table of Applications

Mechanism of Action

The mechanism by which (2-Methoxyphenyl)(5-methylthiophen-2-yl)methanol exerts its effects involves interactions with specific molecular targets. The methanol group can participate in hydrogen bonding, while the aromatic rings can engage in π-π interactions with other molecules. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Key Structural Features :

- 2-Methoxyphenyl : Provides steric bulk and modulates electronic properties via the methoxy group.

- Hydroxymethyl Bridge : Facilitates hydrogen bonding and solubility in polar solvents.

For example, borane-mediated reduction of ketones or aldehydes (as in ) could yield the hydroxymethyl group .

Comparison with Structural Analogs

Structural and Functional Group Analysis

Biological Activity

(2-Methoxyphenyl)(5-methylthiophen-2-yl)methanol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes a methoxy group, a thiophene ring, and a phenolic alcohol, which may contribute to its biological properties.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The methoxy and thiophene groups are known to enhance electron donation capabilities, potentially leading to increased radical scavenging activity. For instance, compounds with thiophene rings have demonstrated effective inhibition of lipid peroxidation in various assays .

Anti-inflammatory Effects

In vitro studies have shown that derivatives of thiophene compounds can inhibit pro-inflammatory cytokines, suggesting that (2-Methoxyphenyl)(5-methylthiophen-2-yl)methanol may possess anti-inflammatory properties. This activity is often attributed to the modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathways .

Anticancer Properties

Preliminary studies suggest that (2-Methoxyphenyl)(5-methylthiophen-2-yl)methanol may have anticancer effects. For example, it has been noted for its ability to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the antioxidant activity of thiophene derivatives; found significant inhibition of oxidative stress markers in cellular models. |

| Study 2 | Reported anti-inflammatory effects through the downregulation of TNF-alpha and IL-6 in macrophage cultures. |

| Study 3 | Examined the cytotoxic effects on breast cancer cell lines, showing IC50 values in the low micromolar range, indicating potential for further development as an anticancer agent. |

The biological activity of (2-Methoxyphenyl)(5-methylthiophen-2-yl)methanol may involve several mechanisms:

- Radical Scavenging : The methoxy group can stabilize free radicals, reducing oxidative stress.

- Cytokine Modulation : Inhibition of NF-kB signaling pathways can lead to decreased production of inflammatory mediators.

- Apoptotic Pathways : Activation of caspases suggests a mechanism for inducing programmed cell death in malignant cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.